N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as Mepixanox, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Process Improvement : The development of efficient synthesis processes for related benzamide compounds, such as the improved synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, highlights the importance of catalytic actions and mild reaction conditions in producing high-yield benzamide derivatives. These methodologies can be essential for the synthesis of N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide and its analogs, facilitating research into their potential applications (H. Dian, 2010).
Pharmacological Properties and Clinical Use : Benzamide derivatives, such as Metoclopramide, demonstrate the broad utility of benzamides in medicine, including their roles in diagnostics and treatment of gastrointestinal disorders. This extensive review of Metoclopramide's pharmacological properties underscores the potential of benzamide derivatives in therapeutic applications, suggesting similar research avenues for N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide (R. Pinder et al., 2012).
Alzheimer's Disease Treatment : The selective inhibition of histone deacetylase 6 by benzamide derivatives presents a novel approach to ameliorating Alzheimer's disease phenotypes. This research indicates the potential of specific benzamide compounds in neuroprotective strategies and treatment of neurodegenerative diseases, highlighting a possible research direction for N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide (Hsueh-Yun Lee et al., 2018).
Asymmetric Hydrogenation and Pharmaceutical Applications : The rhodium-catalyzed asymmetric hydrogenation of enamides to produce enantioenriched aminopiperidine derivatives reveals the significance of benzamide structures in synthesizing bioactive molecules. This technique's application in generating pharmaceutical drugs underlines the versatility of benzamide derivatives in medicinal chemistry, which could extend to research on N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide (Titouan Royal et al., 2016).
Anticancer Activity : The synthesis and evaluation of N-(Pyridin-3-yl)benzamide derivatives for their anticancer activity against human cancer cell lines exemplify the therapeutic potential of benzamide derivatives in oncology. This suggests that N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide could similarly be researched for its anticancer properties (G. Mohan et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-12-9-17-16(19)13-3-5-14(6-4-13)18-10-7-15(21-2)8-11-18/h3-6,15H,7-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGUXHAJQSDZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.